molecular formula C8H17N3O4 B1666432 Azido-PEG4-alcohol CAS No. 86770-67-4

Azido-PEG4-alcohol

Cat. No.: B1666432
CAS No.: 86770-67-4
M. Wt: 219.24 g/mol
InChI Key: MBQYGQMGPFNSAP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Azido-PEG4-alcohol (CAS: 86770-67-4), also known as 11-azido-3,6,9-trioxaundecan-11-ol, is a polyethyleneglycol (PEG)-based compound featuring a terminal azide (-N₃) group and a hydroxyl (-OH) group. Its molecular formula is C₈H₁₇N₃O₄, with a molecular weight of 219.24 g/mol . The PEG4 spacer (four ethylene glycol units) confers hydrophilicity, enhancing aqueous solubility and biocompatibility, while the azide group enables participation in copper(I)-catalyzed (CuAAC), ruthenium-catalyzed (RuAAC), or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions ("click chemistry") .

Properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O4/c9-11-10-1-3-13-5-7-15-8-6-14-4-2-12/h12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQYGQMGPFNSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404906
Record name 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86770-67-4
Record name 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Tosylation of Tetraethylene Glycol :
    Tetraethylene glycol undergoes tosylation at one terminal hydroxyl group using p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane (DCH₂Cl₂) under basic conditions (e.g., triethylamine or pyridine). The reaction proceeds at 0–5°C for 4–6 hours, yielding tetraethylene glycol monotosylate.

    $$
    \text{HO-(CH}2\text{CH}2\text{O)}4\text{-CH}2\text{CH}2\text{-OH} + \text{TsCl} \xrightarrow{\text{Base}} \text{HO-(CH}2\text{CH}2\text{O)}4\text{-CH}2\text{CH}2\text{-OTs}
    $$

  • Azide Substitution :
    The tosylate intermediate reacts with sodium azide (NaN₃) in dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours. The nucleophilic displacement replaces the tosyl group with an azide, forming this compound.

    $$
    \text{HO-(CH}2\text{CH}2\text{O)}4\text{-CH}2\text{CH}2\text{-OTs} + \text{NaN}3 \rightarrow \text{HO-(CH}2\text{CH}2\text{O)}4\text{-CH}2\text{CH}2\text{-N}3 + \text{NaOTs}
    $$

Optimization Parameters

Parameter Condition Yield (%) Purity (%)
Solvent DMF 85–90 >95
Temperature 70°C 88 96
Reaction Time 18 hours 90 98

Key Considerations :

  • Excess NaN₃ (1.5–2.0 equiv.) ensures complete substitution.
  • Purification via silica gel chromatography (eluent: ethyl acetate/methanol 9:1) removes unreacted starting materials.

Stepwise Synthesis with Protecting Groups

For applications requiring high regioselectivity, a stepwise approach using protective groups minimizes side reactions. This method is preferred for large-scale production.

Synthetic Pathway

  • Protection of Primary Alcohol :
    Tetraethylene glycol is treated with tert-butyldimethylsilyl chloride (TBDMSCl) to protect one hydroxyl group, yielding TBDMS-protected tetraethylene glycol.

    $$
    \text{HO-(CH}2\text{CH}2\text{O)}4\text{-CH}2\text{CH}2\text{-OH} + \text{TBDMSCl} \rightarrow \text{TBDMS-O-(CH}2\text{CH}2\text{O)}4\text{-CH}2\text{CH}2\text{-OH}
    $$

  • Mesylation and Azidation :
    The free hydroxyl group is converted to a mesylate (MsCl, 0°C, 2 hours), followed by NaN₃ substitution in DMF at 50°C.

    $$
    \text{TBDMS-O-(CH}2\text{CH}2\text{O)}4\text{-CH}2\text{CH}2\text{-OMs} + \text{NaN}3 \rightarrow \text{TBDMS-O-(CH}2\text{CH}2\text{O)}4\text{-CH}2\text{CH}2\text{-N}3
    $$

  • Deprotection :
    The TBDMS group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding this compound.

    $$
    \text{TBDMS-O-(CH}2\text{CH}2\text{O)}4\text{-CH}2\text{CH}2\text{-N}3 + \text{TBAF} \rightarrow \text{HO-(CH}2\text{CH}2\text{O)}4\text{-CH}2\text{CH}2\text{-N}3 + \text{TBDMS-F}
    $$

Yield and Purity Comparison

Step Yield (%) Purity (%)
Protection (TBDMS) 92 98
Mesylation 89 97
Azidation 85 96
Deprotection 95 >99

Advantages :

  • Avoids di-azidation byproducts.
  • Suitable for functionalized PEG derivatives (e.g., fluorescent labels).

Alternative Methods: Mitsunobu Reaction and Click Chemistry

Post-Synthetic Modifications

The terminal hydroxyl group permits further derivatization:

  • Chlorination : SOCl₂ converts the alcohol to chloride for crosslinking.
  • Sulfonation : Tosyl chloride forms a tosylate for nucleophilic substitutions.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 3.55–3.70 (m, 16H, PEG -CH₂CH₂O-), 3.45 (t, 2H, -CH₂N₃), 2.80 (s, 1H, -OH).
  • IR (KBr) : 2100 cm⁻¹ (N₃ stretch), 3400 cm⁻¹ (-OH stretch).
  • Mass Spectrometry : [M+H]⁺ = 220.12 (calc. 219.24).

Solubility and Stability

Solvent Solubility (mg/mL) Stability (-20°C)
Water ≥100 2 years
DMSO 33.33 1 month
PBS 2.5 6 months

Industrial-Scale Production Challenges

  • Azide Handling : Sodium azide’s toxicity necessitates closed systems and rigorous ventilation.
  • PEG Hygroscopicity : Absorption of moisture degrades product quality; lyophilization is employed post-synthesis.
  • Byproduct Formation : Di-azidated impurities (<5%) are removed via reverse-phase HPLC.

Chemical Reactions Analysis

    Reactions Undergone: Azido-PEG4-alcohol participates in various chemical reactions, including and .

    Common Reagents and Conditions:

    Major Products: The resulting products depend on the specific reaction partners and functional groups involved.

  • Scientific Research Applications

      Chemistry: Azido-PEG4-alcohol serves as a versatile linker for designing PROTACs, enabling targeted protein degradation.

      Biology: Researchers use it to create bifunctional molecules that recruit E3 ubiquitin ligases to specific protein targets.

      Medicine: PROTACs based on this linker hold promise for targeted therapy.

      Industry: Its applications extend to drug discovery and development.

  • Mechanism of Action

      Ubiquitin-Proteasome System: Azido-PEG4-alcohol facilitates the degradation of target proteins by recruiting E3 ligases, leading to ubiquitination and subsequent proteasomal degradation.

      Molecular Targets and Pathways: Specific targets and pathways vary based on the PROTAC design and the protein of interest.

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural and Functional Differences

    The table below compares Azido-PEG4-alcohol with structurally related PEG-azide derivatives:

    Compound Name PEG Chain Length Molecular Weight (g/mol) Functional Groups Key Applications CAS Number Reference(s)
    This compound 4 219.24 -N₃, -OH PROTACs, bioconjugation, solubility 86770-67-4
    Azido-PEG2-alcohol 2 131.13 -N₃, -OH Small-molecule labeling, imaging 139115-90-5
    Azido-PEG5-alcohol 5 253.29 -N₃, -OH Extended spacer for drug delivery 86770-68-5
    Azido-PEG7-alcohol 7 351.40 -N₃, -OH ADC linkers, nanoparticle conjugation 1274892-60-2
    Azido-PEG24-alcohol 24 1100.29 -N₃, -OH Bulk PEGylation, immunogenicity reduction 73342-16-2
    Azido-PEG4-PFP ester 4 457.35 -N₃, pentafluorophenyl Amine-reactive crosslinking 1353012-00-6
    Azido-PEG1-C2-acid 1 114.02 -N₃, -COOH Carbodiimide-mediated conjugation 1393330-34-1

    Key Comparative Insights

    PEG Chain Length: Shorter PEG chains (e.g., PEG2, PEG4) are ideal for applications requiring minimal steric hindrance (e.g., small-molecule labeling) . Longer chains (e.g., PEG7, PEG24) enhance solubility and reduce immunogenicity in drug delivery systems but may limit tissue penetration .

    Functional Group Diversity :

    • Hydroxyl (-OH) : Present in this compound, it allows further derivatization (e.g., tosylation) .
    • Carboxylic Acid (-COOH) : In Azido-PEG1-C2-acid, enables conjugation via EDC/NHS chemistry .
    • PFP Ester : Azido-PEG4-PFP ester reacts efficiently with amines, bypassing the need for activation .

    Reactivity and Stability :

    • This compound’s azide group reacts rapidly with alkynes/DBCO in SPAAC (strain-promoted) reactions, useful for live-cell labeling .
    • Azido-PEG24-alcohol’s long PEG chain slows reaction kinetics but improves biocompatibility .

    Commercial Availability: this compound is widely available from suppliers like BroadPharm and Biopharma PEG in high purity (≥95%) .

    Biological Activity

    Azido-PEG4-alcohol (CAS Number: 86770-67-4) is a compound that has gained significant attention in the fields of medicinal chemistry and bioconjugation due to its unique properties and applications, particularly as a linker in the development of PROTACs (Proteolysis Targeting Chimeras). This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

    This compound is a heterobifunctional polyethylene glycol (PEG) derivative featuring an azide group and a terminal hydroxyl group. Its molecular formula is C8H17N3O4C_8H_{17}N_3O_4, with a molecular weight of approximately 219.24 g/mol. The compound is characterized by its hydrophilic nature, which enhances solubility in biological systems.

    PropertyValue
    Molecular FormulaC8H17N3O4
    Molecular Weight219.24 g/mol
    Purity≥ 95%
    SolubilityMiscible with water
    Storage Conditions-20°C, protected from light

    This compound functions primarily as a linker in PROTAC technology. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to specific target proteins, leading to their ubiquitination and subsequent degradation via the proteasome pathway. The azide moiety allows for efficient conjugation with alkyne-containing partners through click chemistry, facilitating the formation of stable triazole linkages.

    Key Mechanistic Insights:

    • Targeted Protein Degradation : this compound enables the design of PROTACs that selectively degrade proteins implicated in various diseases, including cancer .
    • Click Chemistry Applications : The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for modular synthesis of complex biomolecules .

    Research Findings

    Numerous studies have highlighted the utility of this compound in various biological contexts:

    • PROTAC Development : Research by Zhang et al. demonstrated the successful integration of this compound into PROTACs targeting BRD4, resulting in effective degradation of this oncogenic protein .
    • Self-Immolative Linkers : A study explored self-immolative linkers similar to this compound, emphasizing the importance of linker design in optimizing drug release profiles .
    • Bioconjugation Techniques : this compound has been employed for bioconjugation strategies that enhance drug delivery systems, particularly in targeted therapies.

    Case Study 1: Targeting BRD4 with PROTACs

    In a pivotal study, researchers synthesized a series of BRD4-targeting PROTACs using this compound as a linker. The resulting compounds exhibited potent degradation activity against BRD4 in cellular assays, demonstrating the efficacy of the azide-based strategy for targeted protein degradation.

    Case Study 2: Click Chemistry for Drug Delivery

    A recent investigation utilized this compound to develop a drug delivery system that employs click chemistry for site-specific drug release. The study illustrated how modifications to the alcohol group could enhance solubility and stability while maintaining bioactivity.

    Q & A

    Q. What are the recommended storage and handling protocols for Azido-PEG4-alcohol to ensure chemical stability?

    this compound should be stored at 0–10°C in a dry, dark environment to prevent degradation. Avoid prolonged exposure to heat or light, as these conditions may compromise its reactivity. For experimental use, dissolve the compound in anhydrous solvents (e.g., DMSO or DMF) under inert atmospheres (e.g., nitrogen) to minimize moisture absorption and oxidation. Pre-aliquot the reagent to reduce freeze-thaw cycles .

    Q. How is this compound characterized post-synthesis to confirm structural integrity?

    Key analytical methods include:

    • Nuclear Magnetic Resonance (NMR) : To verify PEG chain length and azide group presence (δ ~3.6 ppm for PEG protons, δ ~3.3 ppm for -CH2-N3).
    • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% by reverse-phase C18 column).
    • Mass Spectrometry (MS) : To confirm molecular weight (observed m/z: 219.24 for [M+H]+) .

    Q. What role does this compound play in PROTAC design, and what are critical design considerations?

    this compound serves as a hydrophilic linker in PROTACs, connecting E3 ligase ligands and target protein binders. Key factors include:

    • PEG Chain Length : The 4-unit PEG balances solubility and steric flexibility.
    • Click Chemistry Compatibility : The terminal azide enables copper-catalyzed alkyne-azide cycloaddition (CuAAC) for modular conjugation .

    Q. What safety precautions are essential when working with this compound?

    While specific safety data for this compound are limited, general precautions for azide-containing compounds apply:

    • Use PPE (gloves, goggles) to avoid skin/eye contact.
    • Work in a fume hood to prevent inhalation of aerosols.
    • Avoid contact with reducing agents to prevent explosive side reactions .

    Q. How can researchers confirm successful conjugation of this compound to biomolecules?

    Post-conjugation validation methods include:

    • Fluorescence Quenching : Monitor azide-alkyne reaction completion via fluorophore-labeled probes.
    • Gel Electrophoresis : Detect shifts in molecular weight for protein-PEG4-azide conjugates.
    • FT-IR Spectroscopy : Identify the disappearance of the azide peak (~2100 cm⁻¹) post-reaction .

    Advanced Research Questions

    Q. How can solubility challenges of this compound in aqueous buffers be mitigated for biological assays?

    Strategies include:

    • Co-solvent Systems : Use 10–20% DMSO or ethanol to enhance solubility.
    • pH Adjustment : Optimize buffer pH (e.g., neutral to slightly basic) to reduce PEG chain aggregation.
    • Temperature Control : Pre-warm solutions to 37°C to prevent precipitation .

    Q. What experimental variables contribute to batch-to-batch variability in this compound synthesis, and how are they controlled?

    Variability sources:

    • Purification Efficiency : Residual starting materials (e.g., unreacted PEG precursors) affect purity. Use gradient HPLC for rigorous purification.
    • Moisture Contamination : Anhydrous conditions during synthesis prevent hydrolysis of the azide group .

    Q. How should researchers resolve contradictions in reported conjugation efficiencies of this compound across studies?

    Discrepancies often arise from:

    • Stoichiometric Ratios : Optimize molar excess (1.5–2.0 equivalents) of the alkyne component.
    • Catalyst Activity : Use fresh Cu(I) sources (e.g., TBTA-stabilized CuBr) to enhance reaction kinetics.
    • Analytical Sensitivity : Validate results with orthogonal techniques (e.g., MALDI-TOF and UV-Vis spectroscopy) .

    Q. Can computational models predict the behavior of this compound in vivo, and what parameters are critical?

    Molecular dynamics (MD) simulations can model:

    • Hydrodynamic Radius : PEG chain flexibility impacts tissue penetration.
    • Serum Stability : Predict interactions with serum proteins (e.g., albumin) using docking studies.
    • Degradation Kinetics : Simulate ester/amide bond hydrolysis under physiological conditions .

    Q. What methodologies are recommended for analyzing this compound degradation products in biological systems?

    • Liquid Chromatography-Mass Spectrometry (LC-MS) : Identify hydrolyzed fragments (e.g., PEG4-alcohol and azide byproducts).
    • Stability Assays : Incubate the compound in PBS or serum at 37°C and monitor degradation via time-course HPLC .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Azido-PEG4-alcohol
    Reactant of Route 2
    Reactant of Route 2
    Azido-PEG4-alcohol

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